molecular formula C19H28BNO3 B12076523 Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide

Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide

Cat. No.: B12076523
M. Wt: 329.2 g/mol
InChI Key: UYOHGAAYQVBDFZ-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide is a complex organic compound that combines the structural features of cyclobutanecarboxylic acid and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

    Oxidation: Phenols.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide involves its interaction with molecular targets through its functional groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions . The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide is unique due to its combination of a cyclobutanecarboxylic acid moiety and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C19H28BNO3

Molecular Weight

329.2 g/mol

IUPAC Name

N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]cyclobutanecarboxamide

InChI

InChI=1S/C19H28BNO3/c1-13(21-17(22)15-7-6-8-15)14-9-11-16(12-10-14)20-23-18(2,3)19(4,5)24-20/h9-13,15H,6-8H2,1-5H3,(H,21,22)

InChI Key

UYOHGAAYQVBDFZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C3CCC3

Origin of Product

United States

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